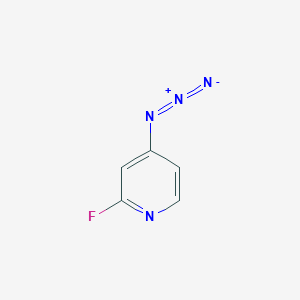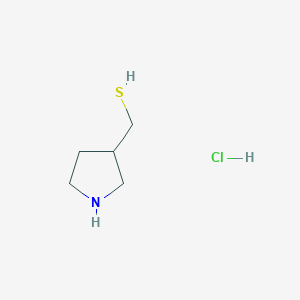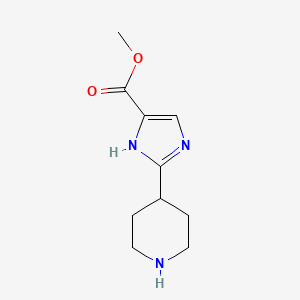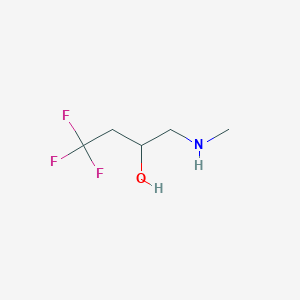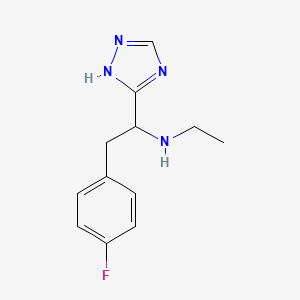
n-Ethyl-2-(4-fluorophenyl)-1-(4h-1,2,4-triazol-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Ethyl-2-(4-fluorophenyl)-1-(4h-1,2,4-triazol-3-yl)ethan-1-amine is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-2-(4-fluorophenyl)-1-(4h-1,2,4-triazol-3-yl)ethan-1-amine typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the triazole intermediate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: May be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of n-Ethyl-2-(4-fluorophenyl)-1-(4h-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The triazole ring is known to interact with various biological targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
n-Ethyl-2-(4-chlorophenyl)-1-(4h-1,2,4-triazol-3-yl)ethan-1-amine: Similar structure with a chlorine atom instead of fluorine.
n-Ethyl-2-(4-bromophenyl)-1-(4h-1,2,4-triazol-3-yl)ethan-1-amine: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in n-Ethyl-2-(4-fluorophenyl)-1-(4h-1,2,4-triazol-3-yl)ethan-1-amine may confer unique properties, such as increased lipophilicity or altered biological activity, compared to its chloro- or bromo- counterparts.
Properties
Molecular Formula |
C12H15FN4 |
|---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
N-ethyl-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-5-yl)ethanamine |
InChI |
InChI=1S/C12H15FN4/c1-2-14-11(12-15-8-16-17-12)7-9-3-5-10(13)6-4-9/h3-6,8,11,14H,2,7H2,1H3,(H,15,16,17) |
InChI Key |
PYBBXKOZFUDPEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CC1=CC=C(C=C1)F)C2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


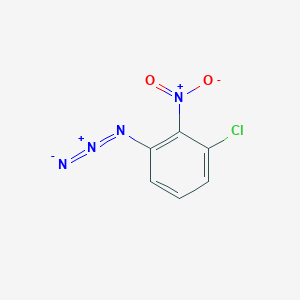
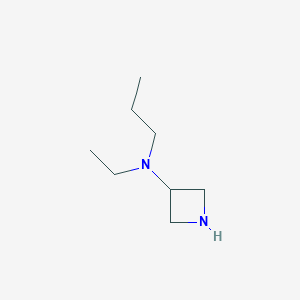
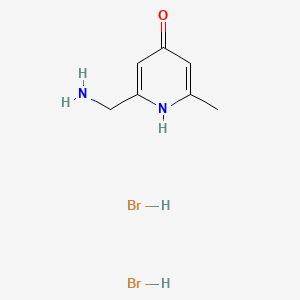

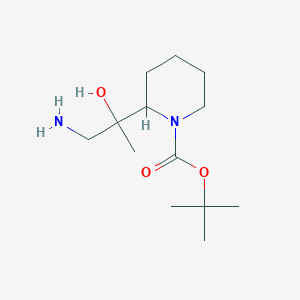


![Tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13555612.png)
